molecular formula C16H15NO2S B14593323 Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- CAS No. 61189-23-9

Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-

Cat. No.: B14593323
CAS No.: 61189-23-9
M. Wt: 285.4 g/mol
InChI Key: QHKNWXJPRYRBRZ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- is an organic compound with a complex structure that includes an acetamide group, a phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- typically involves multiple steps, including the formation of the thioether linkage and the acetamide group. One common method involves the reaction of 2-mercaptobenzaldehyde with phenacyl bromide to form the thioether intermediate, followed by acetylation to introduce the acetamide group. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The thioether linkage and phenacyl moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-phenylethyl)-: Similar structure but lacks the thioether linkage.

    Acetamide, N-(2-hydroxyphenyl)-: Contains a hydroxyl group instead of the thioether linkage.

    Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Contains acetyloxy groups instead of the thioether linkage.

Uniqueness

Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

61189-23-9

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-phenacylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H15NO2S/c1-12(18)17-14-9-5-6-10-16(14)20-11-15(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18)

InChI Key

QHKNWXJPRYRBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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